Benzonitrile, 2,4-diamino-3-chloro-

Description

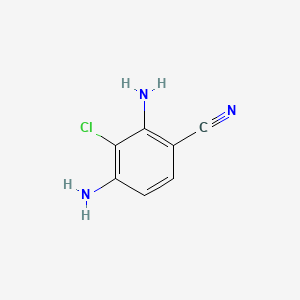

Benzonitrile, 2,4-diamino-3-chloro-, is a substituted aromatic nitrile characterized by a benzene ring with amino (-NH₂) groups at positions 2 and 4, a chlorine atom at position 3, and a nitrile (-CN) group at position 1. This structural configuration imparts unique electronic and steric properties, making it relevant in diverse applications, including organic electronics (e.g., OLEDs) and pharmaceutical chemistry. The amino groups enhance electron-donating capabilities, while the chloro substituent introduces steric hindrance and modulates electronic interactions. Its benzonitrile core allows for structural derivatization, enabling tailored functionality in materials science and drug design .

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

2,4-diamino-3-chlorobenzonitrile |

InChI |

InChI=1S/C7H6ClN3/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,10-11H2 |

InChI Key |

OXPHHIMQIVPPLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2,4-diamino-3-chloro- typically involves the nitration of a suitable precursor, followed by reduction and subsequent substitution reactions. One common method is the reaction of 2,4-diamino-3-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound .

Industrial Production Methods: Industrial production of benzonitrile derivatives often employs ammoxidation processes, where a substituted toluene is reacted with ammonia and oxygen at elevated temperatures. This method is advantageous due to its scalability and efficiency .

Types of Reactions:

Oxidation: Benzonitrile, 2,4-diamino-3-chloro- can undergo oxidation reactions, typically forming benzoic acid derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Benzonitrile, 2,4-diamino-3-chloro- features a nitrile group (-CN) attached to a benzene ring that also contains two amino groups (-NH₂) at the 2 and 4 positions and a chlorine atom (-Cl) at the 3 position. This unique structure enhances its reactivity and versatility in chemical synthesis.

Chemistry

Benzonitrile, 2,4-diamino-3-chloro- serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups facilitate various chemical reactions:

- Oxidation : It can be oxidized to form benzoic acid derivatives.

- Reduction : The compound can yield primary amines upon reduction.

- Substitution Reactions : Depending on the nucleophile used, it can produce various substituted benzonitrile derivatives.

| Reaction Type | Product Type | Example Reaction Conditions |

|---|---|---|

| Oxidation | Benzoic acid derivatives | Typically involves oxidizing agents. |

| Reduction | Primary amines | Commonly uses reducing agents like LiAlH₄. |

| Substitution | Substituted benzonitriles | Varies based on nucleophile selection. |

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its amino groups allow for hydrogen bonding and interactions with biological macromolecules.

- Enzyme Inhibition : Investigated as a potential inhibitor for certain enzymes involved in metabolic pathways.

- Protein Interactions : Used to explore binding affinities with various proteins.

Medicine

Benzonitrile, 2,4-diamino-3-chloro- has been investigated for its potential as a pharmaceutical intermediate. Research indicates possible applications in:

- Anticancer Agents : Compounds derived from this structure have shown promise in inhibiting cancer cell growth.

- Antibacterial Properties : Studies suggest effectiveness against certain bacterial strains.

- Antiviral Applications : Potential use in developing antiviral drugs targeting specific viral mechanisms.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzonitrile exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism of action was linked to the inhibition of specific signaling pathways related to cell proliferation.

Industry

In industrial applications, benzonitrile, 2,4-diamino-3-chloro- is used in the production of:

- Dyes and Pigments : The compound acts as an intermediate in synthesizing various colorants.

- Agrochemicals : Utilized in formulating pesticides and herbicides due to its reactivity.

Mechanism of Action

The mechanism of action of benzonitrile, 2,4-diamino-3-chloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. The amino groups can participate in hydrogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Key Differences :

- Substituent Effects: The amino and chloro groups in the target compound provide localized electron donation and steric bulk, which may reduce intermolecular aggregation compared to Patent Compound A’s extended π-system. However, the latter’s fused phenoxazine-carbazole structure enhances thermal stability and TADF efficiency due to rigid conjugation .

- Electron Mobility : The nitrile group in both compounds aids electron-withdrawing behavior, but Patent Compound A’s carbazole moiety improves hole-transport balance, critical for OLED performance .

Key Differences :

- Bioactivity: While Compounds C and D exhibit moderate predicted activity (pIC₅₀ ~8), their hybrid structures differ from the target compound’s simpler substitution pattern. The amino groups in 2,4-diamino-3-chloro-benzonitrile may improve solubility but could reduce metabolic stability compared to Compounds C/D’s lipophilic substituents .

Biological Activity

Benzonitrile, 2,4-diamino-3-chloro- (CAS No. 2h-Pyrrolo[2,3-e]benzothiazole), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8ClN3

- Molecular Weight : 173.61 g/mol

- IUPAC Name : 2,4-diamino-3-chlorobenzonitrile

The compound features a chlorinated aromatic ring with two amino groups that enhance its reactivity and potential biological interactions.

Benzonitrile derivatives often interact with various biological targets including enzymes and receptors. The amino groups can form hydrogen bonds with active sites on proteins, influencing enzymatic activity or receptor binding. This interaction is crucial for its biological effects, which include antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that benzonitrile derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Escherichia coli | 32 mg/mL |

| Bacillus subtilis | 16 mg/mL |

These results indicate that benzonitrile can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of benzonitrile have been evaluated in several studies. For instance, one study reported that derivatives of benzonitrile significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). The IC50 values for these compounds were found to be as low as 25.72 ± 3.95 μM for MCF-7 cells, indicating potent cytotoxic effects .

Case Study:

A specific derivative was tested in vivo on tumor-bearing mice, resulting in a notable suppression of tumor growth compared to control groups. This suggests that benzonitrile derivatives may hold promise as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of benzonitrile derivatives is closely related to their chemical structure. Modifications to the amino and nitrile groups can significantly alter their pharmacological properties:

- Amino Group Positioning : The positioning of amino groups affects binding affinity to biological targets.

- Chlorine Substitution : The presence of chlorine enhances lipophilicity, potentially improving cellular uptake.

Research Findings and Applications

- Antimicrobial Studies : Research has shown that benzonitrile derivatives are effective against common pathogens, making them candidates for new antibiotic therapies .

- Cancer Research : Ongoing studies are exploring the use of these compounds in cancer treatment protocols, focusing on their ability to induce apoptosis in cancer cells .

- Pharmaceutical Development : Benzonitrile serves as a scaffold for synthesizing novel compounds with enhanced efficacy and reduced toxicity profiles in drug development processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.